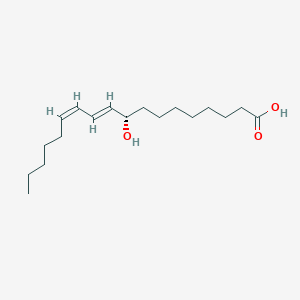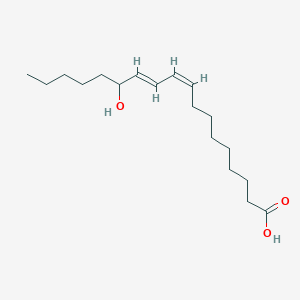
1-O-HEXADECYL-2-O-METHYL-SN-GLYCERYL-3-PHOSPHORYLCHOLINE
Übersicht
Beschreibung
2-O-methyl PAF C-16 is a synthetic analog of platelet-activating factor (PAF). It features a methyl group attached via an ether linkage at the sn-2 position . This compound is part of a class of phospholipids known for their role in various biological processes, including inflammation and immune response .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-O-methyl PAF C-16 is synthesized by attaching a methyl group to the sn-2 position of the PAF molecule via an ether linkage . The synthesis involves the following steps:
Starting Material: The synthesis begins with the preparation of the PAF molecule.
Purification: The product is purified using chromatographic techniques to obtain pure 2-O-methyl PAF C-16.
Industrial Production Methods: The process is scaled up with appropriate adjustments in reaction conditions and purification techniques to ensure high yield and purity .
Analyse Chemischer Reaktionen
Arten von Reaktionen: 2-O-Methyl-PAF-C-16 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Substitution: Die Methylgruppe an der sn-2-Position kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.
Substitution: Substitutionsreaktionen umfassen häufig Nukleophile wie Amine oder Thiole.
Hauptprodukte:
Oxidationsprodukte: Oxidierte Derivate mit veränderter biologischer Aktivität.
Reduktionsprodukte: Reduzierte Formen mit modifizierten funktionellen Gruppen.
Substitutionsprodukte: Substituierte Analoga mit unterschiedlichen biologischen Eigenschaften.
Wissenschaftliche Forschungsanwendungen
2-O-Methyl-PAF-C-16 hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird verwendet, um die chemischen Eigenschaften und Reaktivität von PAF-Analoga zu untersuchen.
Biologie: Die Verbindung wird in der Forschung an Zellsignalwegen und Membrandynamik eingesetzt.
Industrie: Die Verbindung wird bei der Entwicklung neuer Arzneimittel und biochemischer Assays eingesetzt.
5. Wirkmechanismus
2-O-Methyl-PAF-C-16 entfaltet seine Wirkung durch Interaktion mit PAF-Rezeptoren auf Zellmembranen . Die Bindung der Verbindung an diese Rezeptoren löst eine Kaskade intrazellulärer Signalereignisse aus, die zu verschiedenen biologischen Reaktionen führen . Zu den beteiligten Schlüsselwegen gehören die Aktivierung der Phospholipase C und die Freisetzung von intrazellulärem Kalzium . Darüber hinaus moduliert die Verbindung die Produktion von Stickstoffmonoxid und anderen Signalmolekülen .
Ähnliche Verbindungen:
PAF-C-18: Ein PAF-Analogon mit einer 18-Kohlenstoffkette an der sn-1-Position.
Hexanolamino-PAF-C-16: Ein PAF-Analogon mit einer zusätzlichen 4-Kohlenstoffkette, die an der terminalen Aminogruppe befestigt ist.
2-O-Methyl-PAF: Ein PAF-Analogon mit einer Methylgruppe an der sn-2-Position.
Pyrrolidino-PAF: Ein PAF-Analogon mit einem 5-gliedrigen Lactamring, der an das Glycerin-Rückgrat gebunden ist.
Einzigartigkeit: 2-O-Methyl-PAF-C-16 ist einzigartig aufgrund seiner spezifischen Strukturmodifikation an der sn-2-Position, die ihm besondere biologische Eigenschaften verleiht . Diese Modifikation ermöglicht gezielte Studien zur Rolle der sn-2-Position bei der PAF-vermittelten Signalgebung und ihren potenziellen therapeutischen Anwendungen .
Wirkmechanismus
2-O-methyl PAF C-16 exerts its effects by interacting with PAF receptors on cell membranes . The binding of the compound to these receptors triggers a cascade of intracellular signaling events, leading to various biological responses . Key pathways involved include the activation of phospholipase C and the release of intracellular calcium . Additionally, the compound modulates the production of nitric oxide and other signaling molecules .
Vergleich Mit ähnlichen Verbindungen
PAF C-18: A PAF analog with an 18-carbon chain at the sn-1 position.
Hexanolamino PAF C-16: A PAF analog with an additional 4-carbon chain attached to the terminal amino group.
2-O-methyl PAF: A PAF analog with a methyl group at the sn-2 position.
Pyrrolidino PAF: A PAF analog with a 5-member lactam ring attached to the glycerol backbone.
Uniqueness: 2-O-methyl PAF C-16 is unique due to its specific structural modification at the sn-2 position, which imparts distinct biological properties . This modification allows for targeted studies on the role of the sn-2 position in PAF-mediated signaling and its potential therapeutic applications .
Eigenschaften
IUPAC Name |
[(2R)-3-hexadecoxy-2-methoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H54NO6P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-30-23-25(29-5)24-32-33(27,28)31-22-20-26(2,3)4/h25H,6-24H2,1-5H3/t25-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZNRKXGAJMGLIM-RUZDIDTESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H54NO6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701000084 | |
| Record name | 3-(Hexadecyloxy)-2-methoxypropyl 2-(trimethylazaniumyl)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701000084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
495.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78858-44-3 | |
| Record name | 1-Hexadecyl-2-methoxyglycero-3-phosphocholine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078858443 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(Hexadecyloxy)-2-methoxypropyl 2-(trimethylazaniumyl)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701000084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







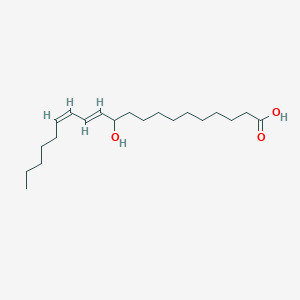
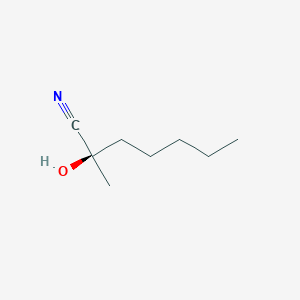

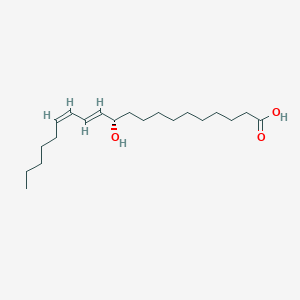

![1-[trans-4-(5-Methyl-1,3-benzoxazol-2-yl)cyclohexyl]methanamine](/img/structure/B163621.png)
